molecular formula C24H27N3O5 B11178285 1-(2,4-dimethoxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11178285
M. Wt: 437.5 g/mol
InChI Key: URFQSOYDFOGNIC-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an indole moiety, and multiple methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the indole and methoxy groups. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in studies of biological pathways and interactions, particularly those involving indole derivatives.

    Industry: It may be used in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety, in particular, is known to interact with various biological receptors, potentially influencing cellular signaling and metabolic processes. The compound’s effects are mediated through these interactions, which can lead to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H27N3O5/c1-30-17-4-6-20-19(11-17)15(13-26-20)8-9-25-24(29)16-10-23(28)27(14-16)21-7-5-18(31-2)12-22(21)32-3/h4-7,11-13,16,26H,8-10,14H2,1-3H3,(H,25,29)

InChI Key

URFQSOYDFOGNIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC(=O)N(C3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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